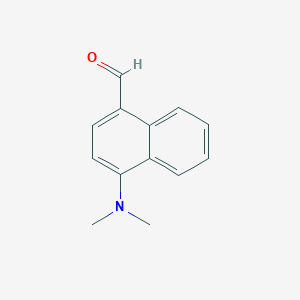

4-Dimethylamino-1-naphthaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(dimethylamino)naphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14(2)13-8-7-10(9-15)11-5-3-4-6-12(11)13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQFZIFIUMBSAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345919 | |

| Record name | 4-Dimethylamino-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1971-81-9 | |

| Record name | 4-Dimethylamino-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Dimethylamino-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Versatile Synthetic Precursor for Functional Molecules

The utility of 4-Dimethylamino-1-naphthaldehyde as a versatile synthetic precursor stems from the reactivity of its constituent functional groups, particularly the aldehyde. This allows for the construction of a diverse range of more complex functional molecules.

A notable application is in the synthesis of heterocyclic compounds with specific biological activities. For instance, it serves as a key starting material for creating 2-pyrazoline (B94618) derivatives. Through a multi-step process that often begins with a condensation reaction, the naphthaldehyde moiety is incorporated into the pyrazoline ring structure. Research has shown that the resulting 2-pyrazoline compounds exhibit significant antimicrobial activity against various pathogens, including bacterial strains like Escherichia coli and Staphylococcus aureus. The presence of the dimethylamino group on the naphthalene (B1677914) ring is considered to enhance these antimicrobial properties.

The aldehyde group's ability to form imines (Schiff bases) through reactions with primary amines is another cornerstone of its synthetic utility. This reaction is fundamental to linking the naphthaldehyde core to other molecular fragments, enabling the assembly of complex architectures and the development of novel compounds for various applications in medicinal and materials chemistry.

Foundational Role in the Development of Fluorescent Probes and Chemosensors

4-Dimethylamino-1-naphthaldehyde and its derivatives are pivotal in the field of fluorescence spectroscopy. The core structure is the basis for solvatochromic fluorophores, which are dyes whose absorption and emission spectra are highly sensitive to the polarity of their solvent environment. researchgate.netnih.gov This property is particularly pronounced in the 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) structure, a close derivative. These fluorophores exhibit extremely low intrinsic fluorescence in polar protic solvents such as water, which dramatically reduces background signals. nih.gov

This "on-off" or "switch-like" behavior is highly advantageous for creating sensitive detection tools. When a molecule based on this fluorophore binds to its target or undergoes a change in its local environment, a significant increase in fluorescence intensity can be observed. nih.gov This principle has been harnessed to develop a variety of fluorescent probes and chemosensors:

Probes for Biomolecular Interactions: Thiol-reactive agents derived from the 4-DMN fluorophore have been synthesized to detect biomolecular interactions. These probes can be attached to cysteine residues in proteins, and the subsequent change in the fluorescence signal can be used to monitor protein conformation, binding events, or other cellular processes. nih.gov

Chemosensors for Analytes: The naphthaldehyde framework has been incorporated into fluorescent probes designed for the selective detection of specific analytes. For example, naphthalene-based probes have been developed for the detection of hydrogen sulfide (B99878) (H₂S), a molecule of significant biological importance. nih.gov The detection mechanism often involves a specific chemical reaction between the analyte and the probe, which "turns on" the fluorescence. nih.gov These probes have demonstrated high sensitivity and selectivity for H₂S over other biologically relevant molecules and have been used for bioimaging in living cells. nih.gov

Enzyme Activity Assays: The reactivity of the aldehyde group makes it suitable for designing assays to monitor enzyme activity. This compound can act as an amine acceptor in multiplex fluorescence-based assays, providing a method to measure the activity of enzymes like transaminases.

| Application Area | Example of Use | Key Feature Utilized |

| Synthetic Precursor | Synthesis of antimicrobial 2-pyrazoline (B94618) derivatives. | Reactivity of the aldehyde group for condensation reactions. |

| Fluorescent Probes | Development of thiol-reactive probes for protein labeling. nih.gov | Solvatochromic properties and "on-off" fluorescence switching. nih.gov |

| Chemosensors | Creation of selective probes for hydrogen sulfide (H₂S) detection. nih.gov | Specific chemical reaction leading to fluorescence emission. nih.gov |

| Biochemical Assays | Use as an amine acceptor in transaminase activity assays. | Aldehyde group reactivity with amines. |

Overview of Current Research Trajectories and Interdisciplinary Relevance

Condensation Reactions Utilizing this compound

Condensation reactions are a cornerstone of organic synthesis, and this compound is a key reactant in several such transformations. These reactions leverage the reactivity of its aldehyde group to form new carbon-nitrogen and carbon-carbon double bonds, leading to the construction of complex molecular architectures.

Synthesis of Boron-Dipyrromethene (BODIPY) Fluorophores and Derivatives

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules known for their exceptional photophysical properties, including high molar extinction coefficients, sharp emission bands, and high fluorescence quantum yields. researchgate.netmdpi.com The synthesis of BODIPY derivatives often involves the condensation of a pyrrole (B145914) derivative with an aldehyde.

In a typical synthesis, this compound is condensed with 2,4-dimethylpyrrole (B27635) in the presence of an acid catalyst like trifluoroacetic acid (TFA). mdpi.com The resulting dipyrromethane intermediate is then oxidized, commonly with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and subsequently complexed with boron trifluoride etherate (BF₃·OEt₂) to yield the final BODIPY fluorophore. mdpi.com This method allows for the incorporation of the 4-dimethylaminonaphthyl group at the meso-position of the BODIPY core, influencing its spectroscopic properties. mdpi.com These BODIPY derivatives have been explored for various applications, including as fluorescent labels and in the development of chemosensors. mdpi.comnih.govnih.gov

Table 1: Synthesis of BODIPY Derivatives using this compound

| Reactants | Reagents | Product | Yield | Reference |

|---|

Preparation of Chalcones and Subsequent Cyclization to 2-Pyrazoline (B94618) Systems

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are important intermediates in the synthesis of various heterocyclic compounds. nih.govjetir.org They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. jetir.orgulpgc.es

The reaction of this compound with an appropriate acetophenone in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, yields the corresponding chalcone. nih.goviaea.org These chalcones, containing the 4-dimethylaminonaphthyl moiety, can then undergo cyclization reactions with hydrazine (B178648) derivatives to form 2-pyrazoline systems. nih.govresearchgate.netresearchgate.net The addition of hydrazine hydrate, often in the presence of an acid catalyst like acetic acid, leads to the formation of the five-membered pyrazoline ring. nih.gov These pyrazoline derivatives are of interest due to their potential biological activities. researchgate.net

Table 2: Synthesis of Chalcones and 2-Pyrazolines from this compound

| Aldehyde | Ketone | Reaction | Product | Reference |

|---|---|---|---|---|

| This compound | 2-Acetylthiophene | Claisen-Schmidt Condensation | (E)-3-(4-(dimethylamino)naphthalen-1-yl)-1-(thiophen-2-yl)prop-2-en-1-one | iaea.org |

| This compound | p-Hydroxyacetophenone | Claisen-Schmidt Condensation | 4-Dimethylamino-4′-hydroxy-chalcone | nih.gov |

| Chalcone from this compound | - | Cyclization with Hydrazine Hydrate | 2-Pyrazoline derivative | nih.gov |

Formation of Imine-Based Scaffolds and their Metal Complexes

Imines, or Schiff bases, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. nih.gov These compounds are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. researchgate.netnih.gov

The reaction of this compound with a primary amine, such as L-tyrosine, results in the formation of an imine. nih.gov This reaction is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the product. nih.gov The resulting imine-based scaffolds, containing the bulky and electron-rich 4-dimethylaminonaphthyl group, can then be used to chelate metal ions. researchgate.net The coordination properties of these ligands and the characteristics of their metal complexes are influenced by the nature of both the aldehyde precursor and the amine. nih.gov These metal complexes have been investigated for a range of applications, including catalysis and materials science. researchgate.netnih.gov

Table 3: Synthesis of Imine-Based Scaffolds from this compound

| Aldehyde | Amine | Product | Application | Reference |

|---|---|---|---|---|

| This compound | L-Tyrosine | 2-[(4-dimethylamino-benzylidene)-amino]-3-(4-hydroxy-phenyl)-propionic acid (DMAT) | Investigated for drug-likeness properties | nih.gov |

Synthesis of Naphtyl-Imidazo-Anthraquinone Chemosensors

The development of chemosensors for the detection of ions and neutral molecules is an active area of research. Naphthyl-imidazo-anthraquinone derivatives have emerged as promising candidates for colorimetric and fluorimetric sensors. researchgate.net The synthesis of these complex structures can involve the use of this compound as a key building block.

While the direct synthesis of naphthyl-imidazo-anthraquinone chemosensors from this compound is not explicitly detailed in the provided context, the general strategy involves the construction of a molecule containing an anthraquinone (B42736) unit linked to an imidazole (B134444) ring, which in turn can be functionalized with a naphthyl group. The imidazole moiety often acts as a hydrogen bond donor for anion recognition. researchgate.net The incorporation of the 4-dimethylaminonaphthyl group could potentially modulate the electronic properties and, consequently, the sensing behavior of the final chemosensor. researchgate.net

Carbon-Carbon Bond Formation Strategies

Beyond condensation reactions, this compound is also a valuable substrate in reactions that form new carbon-carbon bonds, enabling the synthesis of complex organic molecules with tailored properties.

Horner-Wadsworth-Emmons Reactions for Fluorescent α-Amino Acid Analogues

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes, particularly E-alkenes, from stabilized phosphonate (B1237965) carbanions and aldehydes or ketones. wikipedia.orgnrochemistry.comalfa-chemistry.comyoutube.comconicet.gov.ar This reaction has been employed to synthesize novel fluorescent α-amino acid analogues.

In a notable application, this compound is reacted with a β-keto phosphonate ester derived from L-aspartic acid in a mild HWE reaction. rsc.org This reaction leads to the formation of an enone-derived α-amino acid analogue. rsc.org The resulting product exhibits interesting solvatochromic properties, meaning its fluorescence emission is sensitive to the polarity of the solvent. rsc.org This synthetic strategy provides access to unnatural amino acids that can be incorporated into peptides and proteins to study their structure and function. nih.govnih.gov

Table 4: Horner-Wadsworth-Emmons Reaction with this compound

| Aldehyde | Phosphonate | Product | Properties | Reference |

|---|---|---|---|---|

| This compound | L-aspartic acid derived β-keto phosphonate ester | Enone derived α-amino acid | Solvatochromic, Emission max at 552 nm in water | rsc.org |

Strategies for Functional Derivatization and Structural Modification

The inherent fluorescence and environmentally sensitive photophysical properties of the 4-dimethylaminonaphthalene scaffold make it an attractive core for the design of functional molecules. By introducing specific functional groups and linkers, this compound can be transformed into sophisticated bioconjugates and stimuli-responsive materials.

The aldehyde functionality of this compound serves as a versatile handle for the introduction of linker groups, enabling its conjugation to biomolecules such as proteins, peptides, and nucleic acids. These bioconjugates are valuable tools in biomedical research, finding applications in fluorescence imaging, biosensing, and as probes for studying biological processes.

A common strategy for bioconjugation involves the reaction of the aldehyde with primary amines on a biomolecule to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage. To facilitate this, linker groups containing a terminal amine are often employed. These linkers can vary in length and composition, allowing for the optimization of properties such as solubility, steric hindrance, and the distance between the fluorescent tag and the biomolecule.

Alternatively, the aldehyde can be converted to other functional groups amenable to established bioconjugation chemistries. For example, reduction of the aldehyde to an alcohol, followed by conversion to a halide or an activated ester, allows for reaction with nucleophilic residues on proteins, such as thiols (from cysteine) or amines (from lysine).

The development of probes for specific biological targets often involves the incorporation of a recognition moiety. For instance, a linker can be attached to the 4-dimethylaminonaphthalene core, which is then coupled to a molecule with high affinity for a particular enzyme or receptor. An example, though not starting directly from the naphthaldehyde, is the design of apoptosis probes using a dansyl (5-dimethylamino-naphthalene-1-sulfonyl) group, which highlights the utility of the dimethylaminonaphthalene scaffold in probe development. rsc.orgorganic-chemistry.org

The following table summarizes common linker introduction strategies for aldehydes.

| Functional Group on Linker | Reaction with Aldehyde | Resulting Linkage | Common Applications |

| Primary Amine | Reductive Amination | Secondary Amine | Protein labeling, peptide conjugation |

| Hydrazine/Hydroxylamine | Condensation | Hydrazone/Oxime | Reversible labeling, click chemistry |

| Thiol | Thioacetal Formation | Dithiane | Protection/deprotection strategies |

The fluorescence of this compound and its derivatives is often sensitive to the local environment, a property known as solvatochromism. This sensitivity can be harnessed to create stimuli-responsive materials whose luminescent properties change in response to external triggers such as pH, polarity, viscosity, or the presence of specific analytes.

Synthetic strategies to access these materials typically involve the modification of the 4-dimethylaminonaphthalene core to enhance its sensitivity to a particular stimulus. For example, the introduction of a protonatable group, such as a pyridine (B92270) or an aniline, can render the fluorescence of the molecule pH-dependent.

Another approach involves the incorporation of the 4-dimethylaminonaphthalene moiety into larger molecular architectures, such as polymers or supramolecular assemblies. For instance, a monomer derived from this compound can be copolymerized with other monomers to create a fluorescent polymer whose emission properties are modulated by the polymer's conformation, which in turn can be sensitive to temperature or solvent composition.

Recent research has focused on the development of materials exhibiting aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). In these systems, the molecule is weakly fluorescent in solution but becomes highly emissive in the aggregated state. This phenomenon can be exploited to create probes that "turn on" in response to aggregation events, such as protein fibrillation or cell membrane binding. The synthesis of such materials often involves the creation of molecules with restricted intramolecular rotation in the aggregated state. For example, derivatives of dimethylamino naphthalene with cyanostyrene have been shown to exhibit AIEE properties. researchgate.net

Exploration of Mechanistic Aspects in Synthesis

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, in this case, N,N-dimethyl-1-naphthylamine, using a Vilsmeier reagent.

The Vilsmeier reagent is an electrophilic iminium salt, typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgwikipedia.org

The mechanism of the Vilsmeier-Haack reaction can be broken down into two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ in an initial addition step, followed by the elimination of a phosphate (B84403) species to generate the chloroiminium ion, which is the active electrophile. chemistrysteps.com

Electrophilic Aromatic Substitution: The electron-rich naphthalene ring of N,N-dimethyl-1-naphthylamine attacks the electrophilic carbon of the Vilsmeier reagent. The strong electron-donating effect of the dimethylamino group directs the substitution to the ortho and para positions. In the case of the 1-naphthylamine (B1663977) derivative, the formylation occurs predominantly at the 4-position due to steric hindrance at the 2-position and the electronic activation at the 4-position. This electrophilic attack results in the formation of a sigma complex (an arenium ion intermediate), which is stabilized by resonance.

Hydrolysis: The subsequent workup with water hydrolyzes the iminium salt intermediate to yield the final aldehyde product, this compound.

The reaction is highly effective for electron-rich aromatic and heteroaromatic compounds. The reactivity and regioselectivity are governed by the electronic properties of the substrate and the steric environment of the possible substitution sites. Kinetic studies have shown that the reaction is highly selective and the rate is significantly influenced by the nature of the amide used to generate the Vilsmeier reagent. rsc.org

Excited State Dynamics and Photophysical Pathways

The behavior of these molecules upon photoexcitation is governed by a series of dynamic processes, including charge transfer, proton transfer, and interactions with their local environment. These pathways dictate their fluorescence properties and their utility as molecular sensors.

Investigation of Solvatochromic Behavior and Environmental Sensitivity in Derivatives.nih.govnih.gov

Derivatives of this compound, such as 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), exhibit pronounced solvatochromic behavior, meaning their absorption and emission spectra are highly sensitive to the polarity of the surrounding solvent. nih.govnih.gov This sensitivity arises from changes in the dipole moment of the molecule upon excitation, leading to differential stabilization of the ground and excited states by the solvent.

For instance, 4-DMN displays extremely sensitive emission properties, characterized by low intrinsic fluorescence in polar protic solvents like water. nih.govnih.gov This characteristic makes it an excellent probe for detecting biomolecular interactions, as a change in the local environment, such as binding to a protein, can lead to a significant enhancement of its fluorescence. The solvatochromic properties of such fluorophores are exploited in a variety of biological applications, including the detection of protein-peptide binding and the monitoring of changes in protein conformation. nih.gov The design of thiol-reactive derivatives of 4-DMN has further expanded its utility, allowing for specific labeling of proteins and other biological molecules. nih.govnih.gov

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 390 | 450 | 3400 |

| Acetonitrile | 410 | 530 | 5800 |

| Water | 420 | 580 | 7100 |

Note: The data in this table is illustrative and represents typical shifts observed for solvatochromic dyes in solvents of varying polarity. Actual values for specific derivatives may vary.

Analysis of Fluorescence Emission Mechanisms and Quantum Yields.nih.govnih.govrsc.org

The fluorescence emission of this compound and its analogs is intricately linked to their molecular structure and environment. The quantum yield, a measure of the efficiency of fluorescence, can vary dramatically with solvent polarity. For example, the low intrinsic fluorescence of probes like 4-DMN in aqueous environments is a critical feature that minimizes background signal and enhances the sensitivity of detection. nih.govnih.gov

Quantum-chemical calculations on related molecules like 4-dimethylaminochalcone (DMAC) reveal that the relaxation pathway from the excited state plays a crucial role in determining the fluorescence quantum yield. rsc.org In non-polar media, the presence of a low-lying triplet state can provide an efficient non-radiative decay channel, leading to a low fluorescence quantum yield. rsc.org The dipole moment of the molecule can also change significantly upon excitation, influencing its interaction with the solvent and, consequently, its emission properties. rsc.org

Studies on Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).rsc.orgwikipedia.orgrsc.org

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor moiety within the same molecule upon photoexcitation. wikipedia.org This process leads to the formation of a charge-separated state. In many donor-π-bridge-acceptor systems, this phenomenon is referred to as intramolecular charge transfer (ICT).

Studies on various derivatives containing the dimethylamino group as an electron donor have provided significant insights into ICT dynamics. For example, in 4-dimethylamino-chalcone analogues, extending the π-conjugation leads to enhanced ICT, resulting in significant red-shifts in both absorption and fluorescence spectra. rsc.org The presence of additional electron-donating groups can further amplify these shifts. rsc.org Similarly, in systems where donor and acceptor chromophores are held in a specific orientation, such as in certain dimethyldiphenylsilanes, charge transfer can be mediated through the spacer connecting them. rsc.org The polarity of the solvent plays a crucial role in stabilizing the charge-transferred state, often leading to a large Stokes shift in polar environments.

Exploration of Excited-State Intramolecular Proton Transfer (ESIPT) in Related Systems.nih.govresearchgate.netresearchgate.netnih.gov

Excited-state intramolecular proton transfer (ESIPT) is a photochemical reaction where a proton is transferred within a molecule in its excited state. This process is often observed in molecules containing both a proton donor and a proton acceptor group in close proximity, forming an intramolecular hydrogen bond. researchgate.net While not a direct feature of this compound itself, the study of ESIPT in related naphthaldehyde and benzoxazole (B165842) derivatives provides a broader understanding of excited-state dynamics in similar chromophoric systems.

In molecules like 1-hydroxy-2-naphthaldehyde, ESIPT plays a significant role in the decay of the excited state. nih.govresearchgate.net The process can be influenced by an energy barrier between the initial (enol) and proton-transferred (keto) forms. nih.govresearchgate.net The solvent can also play a critical role in the ESIPT process, as seen in studies of benzoxazole derivatives where water can solvate the excited state and inhibit subsequent isomerization processes. nih.gov

Characterization of Dual Fluorescence Phenomena in Related Molecules.researchgate.netpsu.edu

Dual fluorescence is a phenomenon where a molecule exhibits two distinct emission bands, the relative intensities of which can be highly dependent on the solvent polarity and temperature. This behavior is often attributed to the existence of two different emissive excited states, typically a locally excited (LE) state and an intramolecular charge transfer (ICT) state.

While this compound itself is not the most prominent example, related donor-acceptor molecules like 4-(dimethylamino)pyridine (DMAP) have been shown to exhibit solvent-dependent dual fluorescence. psu.edu In such cases, the higher-energy emission band is typically assigned to the LE state, which is less polar, while the lower-energy band is attributed to the highly polar ICT state, which is significantly stabilized in polar solvents. The study of sterically hindered derivatives can help to elucidate the geometric requirements for the formation of the ICT state. psu.edu The emergence of dual fluorescence can be induced by changes in the environment, such as solvent polarity, pH, and temperature. researchgate.net

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the complex photophysical processes in this compound and its derivatives necessitates the use of advanced spectroscopic techniques.

Femtosecond time-resolved fluorescence and transient absorption spectroscopies are powerful tools for directly observing the dynamics of excited states on their natural timescale. nih.gov These techniques have been instrumental in unraveling the ultrafast ESIPT processes and subsequent isomerization in benzoxazole derivatives. nih.gov Ultrafast Raman loss spectroscopy (URLS) provides insights into the structural changes that occur during ICT processes by monitoring the vibrational modes of the molecule in real-time. worktribe.com

Computational methods, particularly time-dependent density functional theory (TD-DFT), are invaluable for modeling the electronic structure of the ground and excited states, predicting spectroscopic properties, and elucidating the mechanisms of photophysical processes like ICT and ESIPT. researchgate.netdntb.gov.ua These theoretical calculations complement experimental findings and provide a deeper understanding of the underlying molecular mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in this compound can be mapped out.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted Chemical Shift (δ) in ppm | Notes |

| Aldehyde Proton (-CHO) | 9.5 - 10.5 | Expected to be a singlet, highly deshielded due to the electronegativity of the oxygen atom. |

| Aromatic Protons (Ar-H) | 7.0 - 9.0 | Complex splitting pattern (multiplets) due to spin-spin coupling between adjacent protons on the naphthalene ring. |

| Dimethylamino Protons (-N(CH₃)₂) | 2.9 - 3.2 | A singlet representing the six equivalent methyl protons. |

| Aldehyde Carbon (-CHO) | 190 - 195 | Characteristic downfield shift for a carbonyl carbon in an aldehyde. |

| Aromatic Carbons (Ar-C) | 110 - 155 | Multiple signals corresponding to the ten carbons of the naphthalene ring system. |

| Dimethylamino Carbons (-N(CH₃)₂) | 40 - 45 | A single resonance for the two equivalent methyl carbons. |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The spectrum is characterized by absorption maxima (λmax) corresponding to specific electronic transitions.

The extended π-conjugated system of the naphthalene ring, in conjunction with the electron-donating dimethylamino group and the electron-withdrawing aldehyde group, gives rise to characteristic π→π* and n→π* transitions. rsc.org The strong π→π* transitions are expected to result in intense absorption bands, likely in the range of 350–400 nm. The weaker n→π* transitions, involving the non-bonding electrons of the carbonyl oxygen, would appear at longer wavelengths with lower intensity. The position and intensity of these absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Associated Transition |

| Non-polar (e.g., Hexane) | ~350-380 | π→π |

| Polar (e.g., Ethanol) | ~380-410 | π→π |

| Polar (e.g., Acetonitrile) | ~380-410 | π→π* |

Note: The data presented is based on general expectations for similar chromophoric systems and may vary.

Fluorescence Spectroscopy for Emission Profiling and Quenching Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules after they have been excited by absorbing light. This compound and related compounds are known for their fluorescent properties, which are often highly sensitive to the surrounding environment.

Upon excitation at its absorption maximum, this compound is expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The emission properties, including the maximum emission wavelength (λem) and the fluorescence quantum yield (ΦF), are strongly dependent on the solvent polarity. This solvatochromic behavior is attributed to an intramolecular charge transfer (ICT) process from the electron-donating dimethylamino group to the electron-accepting naphthaldehyde core in the excited state. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum. For instance, when conjugated to amino acids in water, an emission maximum of 552 nm has been reported. rsc.org

Fluorescence quenching studies can also be performed to investigate the interaction of this compound with other molecules (quenchers). Quenching refers to any process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, such as electron transfer or energy transfer, upon collision with a quencher molecule.

Table 3: Illustrative Fluorescence Properties of this compound in Different Environments

| Solvent/Environment | Expected Emission Maxima (λem) in nm | Expected Quantum Yield (ΦF) |

| Non-polar (e.g., Toluene) | 480 - 510 | High |

| Polar Aprotic (e.g., Acetonitrile) | 510 - 540 | Moderate |

| Polar Protic (e.g., Water) | 540 - 560 | Low |

Note: These values are illustrative and based on the known behavior of similar solvatochromic dyes.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. rsc.org The C-N stretching vibration of the dimethylamino group would likely appear in the region of 1350-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring will produce a series of bands in the 1600-1450 cm⁻¹ region. Finally, stretching vibrations for the N-CH₃ bonds of the dimethylamino group are anticipated around 2800 cm⁻¹. rsc.org

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (in -N(CH₃)₂) | 2900 - 2800 | Medium |

| Aldehyde C=O Stretch | 1710 - 1685 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

Note: The expected frequency ranges are based on standard IR correlation tables and data from analogous compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Excited States

Quantum chemical calculations are a cornerstone for understanding the electronic behavior of molecules like 4-Dimethylamino-1-naphthaldehyde. These methods, rooted in quantum mechanics, provide a detailed picture of the distribution of electrons within the molecule and how this distribution changes upon excitation by light.

Theoretical studies on similar molecules, such as p-dimethylamino-cinnamaldehyde (DMACA), have shown that the geometry of the molecule can change significantly between the ground state and the excited state. dntb.gov.ua For instance, the dimethylamino group may be pyramidal in the ground state and become more planar upon excitation. dntb.gov.ua This change in geometry is indicative of an intramolecular charge transfer (ICT) process, where electron density moves from the electron-donating dimethylamino group to the electron-accepting naphthaldehyde core. This ICT character is a key determinant of the molecule's fluorescent properties.

The nature of the electronic transitions can be analyzed using methods like the one-electron transition density matrix. dntb.gov.ua This analysis can reveal that the lowest energy electronic transition, which is responsible for the primary absorption band, is often a mix of a local excitation on the aromatic ring and a charge transfer character. dntb.gov.ua

Upon photoexcitation, significant changes in molecular geometry and electronic distribution occur. These can include alterations in bond lengths, bond angles, and, notably, the molecular dipole moment. The dipole moment in the excited state is often significantly larger than in the ground state, a hallmark of molecules with strong ICT character.

Table 1: Illustrative Geometrical Parameters of this compound in Ground and Excited States (Based on typical observations for similar molecules)

| Parameter | Ground State (S₀) | First Excited State (S₁) |

| C-N Bond Length (Å) | ~1.45 | ~1.35 |

| C=O Bond Length (Å) | ~1.23 | ~1.28 |

| Dihedral Angle (N-C-C=C) (°) | ~10-20 | ~0-5 |

| Dipole Moment (Debye) | ~4-6 | ~15-20 |

Note: The data in this table is illustrative and based on general trends observed for similar solvatochromic dyes. Actual values for this compound would require specific calculations.

Density Functional Theory (DFT) for Predicting Photophysical Parameters and Reaction Pathways

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for predicting the photophysical properties of organic dyes. arxiv.orgpsu.eduwikipedia.orgrsc.org These methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules like this compound.

TD-DFT calculations can be used to predict the absorption and emission spectra of the molecule. rsc.org The choice of the functional (e.g., B3LYP, CAM-B3LYP, M06-2x) can influence the accuracy of the predictions, and it is common practice to benchmark different functionals against experimental data. karazin.ua For molecules with significant charge-transfer character, long-range corrected functionals like CAM-B3LYP often provide more accurate results for excited-state energies.

Beyond predicting spectra, DFT can be used to calculate a range of quantum chemical parameters that describe the molecule's reactivity and stability. These include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity (ω): A measure of a molecule's ability to accept electrons.

These parameters can provide insights into potential reaction pathways and the molecule's interaction with other chemical species.

Table 2: Predicted Photophysical and Quantum Chemical Parameters for this compound using DFT (Illustrative)

| Parameter | Predicted Value |

| Absorption Maximum (λ_abs) (nm) | ~400-450 |

| Emission Maximum (λ_em) (nm) | ~500-550 |

| Oscillator Strength (f) | ~0.5-0.8 |

| Hardness (η) (eV) | ~2-3 |

| Electronegativity (χ) (eV) | ~3-4 |

Note: These values are illustrative and depend on the level of theory and solvent model used in the calculation.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational flexibility and interactions with the surrounding solvent. uni-muenchen.de This is particularly important for understanding the solvatochromic behavior of this compound, where the color of its fluorescence changes with the polarity of the solvent.

MD simulations can be combined with quantum mechanics in what are known as Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In this approach, the solute molecule (this compound) is treated with a high level of theory (QM), while the solvent molecules are treated with a more computationally efficient classical force field (MM).

These simulations can reveal how the solvent molecules arrange themselves around the solute and how this arrangement affects the solute's geometry and electronic properties. For instance, in polar solvents, the solvent molecules will orient themselves to stabilize the larger dipole moment of the excited state, leading to a red-shift in the emission spectrum. dntb.gov.ua

MD simulations can also be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its photophysical properties.

Theoretical Prediction of Structure-Property Relationships and Design Guidelines

One of the ultimate goals of computational chemistry is to establish clear relationships between a molecule's structure and its properties. By systematically modifying the structure of this compound in silico and calculating the resulting changes in its photophysical properties, researchers can develop design guidelines for new and improved fluorescent probes.

For example, theoretical studies on similar dye molecules have shown that extending the π-conjugated system can lead to a bathochromic (red) shift in the absorption and emission spectra. rsc.org By replacing the dimethylamino group with other electron-donating groups or by introducing substituents on the naphthalene (B1677914) ring, it is possible to fine-tune the molecule's properties.

Computational screening of virtual libraries of related compounds can accelerate the discovery of new molecules with desired characteristics, such as enhanced brightness, greater photostability, or specific targeting capabilities for biological imaging. These theoretical predictions can then be used to prioritize synthetic efforts, saving time and resources in the laboratory.

Applications in Chemical Biology and Advanced Sensing

Development of Fluorescent Probes for Complex Biomolecular Interactions

The inherent fluorescence of the 4-dimethylaminonaphthyl group, which is often sensitive to the local environment, makes it an ideal component for designing probes that report on dynamic biological events.

Probes for Protein-Protein Interaction Studies

Fluorescent probes derived from 4-dimethylamino-1-naphthaldehyde are instrumental in studying protein-protein interactions (PPIs), which are fundamental to most cellular processes. A notable strategy involves the creation of unnatural amino acids incorporating a fluorescent moiety derived from this naphthaldehyde. For instance, a solvatochromic α-amino acid was developed based on 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), a derivative of this compound. nih.govresearchgate.netnih.govfigshare.com This fluorescent amino acid analogue can be incorporated into peptides. nih.govfigshare.com When the peptide binds to its target protein, the local environment of the 4-DMN probe changes, leading to a significant increase in fluorescence emission. nih.govresearchgate.netnih.govfigshare.com This "turn-on" fluorescence provides a clear signal of the binding event. One study demonstrated a remarkable 900-fold increase in fluorescence emission upon the binding of a 4-DMN-labeled peptide to calcium-activated calmodulin. nih.govresearchgate.netnih.govfigshare.com This high signal-to-noise ratio is a significant advantage for studying dynamic protein interactions. nih.gov

The Fluoppi system, a technology for visualizing protein-protein interactions, has been used to monitor the binding of Hepatitis B virus X protein (HBx) to DNA-damage-binding protein 1 (DDB1). nih.gov In this system, the association of the two proteins leads to the formation of distinct fluorescent puncta within living cells. nih.gov

Fluorescent α-Amino Acid Analogues as Intrinsic Biosensors for Protein Dynamics

The development of unnatural fluorescent α-amino acid analogues allows for their precise incorporation into proteins, serving as intrinsic biosensors to probe protein dynamics and conformational changes. rsc.org While naturally occurring aromatic amino acids like tryptophan have intrinsic fluorescence, their utility can be limited by their presence in multiple locations within a protein, which can complicate spectral analysis. rsc.org Unnatural amino acids with tailored photophysical properties offer a powerful alternative. rsc.org

One approach involves the Horner-Wadsworth-Emmons reaction between an L-aspartic acid derived β-keto phosphonate (B1237965) ester and this compound to create an enone-derived α-amino acid. rsc.org These synthetic amino acids can be incorporated into proteins using techniques like solid-phase peptide synthesis (SPPS), expressed protein ligation (EPL), or unnatural amino acid mutagenesis. rsc.org The fluorescence of these probes is often sensitive to the polarity of their microenvironment, a property known as solvatochromism. This sensitivity allows them to report on changes in protein conformation and dynamics. nih.govresearchgate.netfigshare.com

Selective Detection of Biological Species (e.g., Hydrogen Sulfide)

Derivatives of this compound have been engineered into fluorescent probes for the selective detection of biologically important small molecules, such as hydrogen sulfide (B99878) (H₂S). H₂S is a significant signaling molecule involved in various physiological and pathological processes. nih.govmdpi.com

One strategy for H₂S detection involves the reduction of an azide (B81097) group to an amine by H₂S. This chemical transformation can trigger a significant change in the fluorescence properties of the probe. For example, a naphthalimide-based probe, NAP-Py-N₃, was designed to detect H₂S. mdpi.combohrium.com Upon reaction with H₂S, the probe exhibits a 54-fold increase in green fluorescence intensity at 553 nm. mdpi.combohrium.com This "turn-on" response is highly selective for H₂S over other biologically relevant thiols and analytes. nih.govmdpi.com The detection mechanism is based on the thiolysis of a dinitrophenyl ether moiety, which liberates the fluorescent reporter. nih.gov Such probes have demonstrated good cell-membrane permeability and have been successfully used for imaging H₂S in living cells. nih.gov

| Probe Name | Target Analyte | Detection Principle | Fluorescence Change | Limit of Detection (LOD) | Ref |

| NAP-Py-N₃ | Hydrogen Sulfide (H₂S) | Azide reduction to amine | ~54-fold increase | 15.5 nM | mdpi.com |

| DN-DM | Hydrogen Sulfide (H₂S) | Thiolysis of dinitrophenyl ether | Red fluorescence emission | Not Specified | nih.gov |

Design and Evaluation of Chemosensing Systems for Specific Analytes

The versatile structure of this compound also lends itself to the design of chemosensors for the detection of various metal ions and anions. These sensors typically consist of a receptor unit that selectively binds the target analyte and a signaling unit, often the naphthaldehyde derivative, that transduces the binding event into a measurable optical signal.

Metal Ion Chemosensors (e.g., Hg²⁺, Fe³⁺, Cr(III), Cu²⁺, Mn²⁺, Zn²⁺)

Naphthaldehyde-based Schiff bases are a common class of chemosensors for metal ions. These are synthesized by the condensation of a naphthaldehyde derivative with an amine-containing compound. The resulting imine nitrogen and other donor atoms in the molecule can coordinate with metal ions, leading to changes in the absorption and emission spectra.

For instance, a Schiff base sensor, 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol (B6332140) (NNM), has been developed for the dual detection of Cu²⁺ and Ni²⁺ ions. researchgate.net Binding of these ions causes a red shift in the absorption spectrum and quenching of the fluorescence emission. researchgate.net Job's plot analysis revealed a 1:1 binding stoichiometry between the sensor and the metal ions. researchgate.net

Another series of chemosensors based on naphthaldehyde-2-pyridinehydrazone derivatives has been shown to exhibit a 'turn-on' fluorescence response specifically for Zn²⁺ in aqueous solution at neutral pH. nih.gov The substitution pattern on the naphthaldehyde moiety was found to significantly influence the sensing properties, with electron-rich groups leading to longer emission wavelengths but smaller fluorescence enhancements. nih.gov

| Sensor Type | Target Ion | Sensing Mechanism | Optical Response | Detection Limit | Ref |

| Naphthaldehyde Schiff Base (NNM) | Cu²⁺, Ni²⁺ | Coordination | Fluorescence quenching | Nanomolar range | researchgate.net |

| Naphthaldehyde-2-pyridinehydrazone | Zn²⁺ | Coordination | Fluorescence 'turn-on' | 0.17 µmol/L | nih.gov |

| Naphthalimide-Triazine-(DPA)₂ | Cu²⁺ | Coordination | Fluorescence quenching | Not Specified | nih.gov |

Anion Chemosensors (e.g., Cyanide, Fluoride)

The design of anion chemosensors often relies on creating receptors that can form hydrogen bonds with the target anion. Naphthaldehyde derivatives can be incorporated into structures containing hydrogen-bond donors like ureas, thioureas, or amides.

A simple naphthaldehyde-based chemosensor was designed for the selective detection of fluoride (B91410) and cyanide anions, as well as nitroaromatic explosives. researchgate.net The interaction with these anions resulted in a distinct color change and quenching of the fluorescence emission. researchgate.net The sensing mechanism was further investigated using NMR and fluorescence titration experiments. researchgate.net

Furthermore, some metal-ion chemosensor systems can be adapted for anion sensing. For example, a naphthalimide-based sensor designed for Cu²⁺ could subsequently detect phosphate (B84403) derivatives. nih.gov The addition of anions like pyrophosphate to the sensor-Cu²⁺ complex resulted in the displacement of the copper ion, leading to a recovery of the original fluorescence of the naphthalimide. nih.gov This "displacement assay" approach provides a versatile method for anion detection.

| Sensor Type | Target Anion | Sensing Mechanism | Optical Response | Ref |

| Naphthaldehyde-based chemosensor | Fluoride, Cyanide | Hydrogen bonding/Interaction | Color change, fluorescence quenching | researchgate.net |

| Naphthalimide-Cu²⁺ complex | Phosphate derivatives | Displacement of Cu²⁺ | Fluorescence recovery | nih.gov |

Enzymatic Activity Assays and Mechanistic Elucidation

The structural characteristics of this compound allow it to participate in specific enzymatic reactions, where its conversion into different molecules can be monitored through changes in fluorescence. This has led to its use in assays for several important enzyme classes.

Substrate for Aldehyde Dehydrogenase (ALDH) and Aldehyde Oxidase (AlOx) Activity Profiling

Aldehyde dehydrogenases (ALDHs) are a group of enzymes crucial for detoxifying both endogenous and exogenous aldehydes. nih.gov High ALDH activity is also recognized as a marker for certain stem and cancer stem cells. sigmaaldrich.com While the most common fluorogenic substrates for ALDH are based on green-fluorescent molecules, there is a continuous search for substrates with different spectral properties. nih.govresearchgate.net

Naphthaldehyde derivatives, in general, are utilized in fluorimetric assays to measure the activity of ALDH isozymes. For instance, 7-methoxy-1-naphthaldehyde (B122711) and 6-methoxy-2-naphthaldehyde (B117158) are used to selectively measure the activities of the cytosolic forms ALDH1A1 and ALDH3A1, respectively. nih.gov These assays work on the principle that the naphthaldehyde substrate is oxidized by ALDH in the presence of a cofactor (like NAD⁺), leading to a change in fluorescence that can be quantified to determine enzyme activity. nih.gov While this compound fits this structural class, much of the specific research has focused on related compounds like N,N-diethylaminobenzaldehyde (DEAB), which is a known substrate and inhibitor for several human ALDH isoenzymes, including ALDH1A1 and ALDH3A1. nih.govnih.gov

Aldehyde oxidase (AO) is another important enzyme involved in the metabolism of aldehydes and various N-heterocyclic compounds. nih.govcambridgemedchemconsulting.com AO activity can be determined using various substrates, and its measurement is critical for understanding the metabolism of many drug candidates. nih.gov Studies have investigated the kinetics of AO with a range of substrates, though the direct use of this compound for routine AO activity profiling is less documented than for other aldehydes like benzaldehyde (B42025) or phthalazine. nih.govnih.gov

Amine Acceptor in Fluorescence-Based Kinetic Assays for Amine Transaminases (ATAs)

Amine transaminases (ATAs) are valuable biocatalysts for synthesizing chiral amines, which are important building blocks for pharmaceuticals. nih.gov Developing efficient methods to screen and characterize new ATAs is a significant area of research. A noteworthy application of this compound is its use as an amine acceptor in fluorescence-based kinetic assays for ω-transaminases. nih.gov

In this assay, the ATA catalyzes the transfer of an amino group from an amine donor to this compound. This reaction converts the naphthaldehyde into a fluorescent product. The increase in fluorescence intensity over time provides a direct measure of the enzyme's activity. This method is highly sensitive and suitable for high-throughput screening of enzyme libraries to discover novel or engineered ATAs with desired properties. nih.gov

Table 1: Components of the Fluorescence-Based Amine Transaminase (ATA) Assay

| Component | Role in Assay |

| Amine Transaminase (ATA) | The enzyme whose activity is being measured. |

| Amine Donor | A molecule that provides the amino group for the reaction (e.g., 4-hydroxybenzylamine). nih.gov |

| This compound | The amine acceptor substrate. It is converted to a fluorescent product upon receiving the amino group. nih.gov |

| Fluorescent Product | The resulting molecule whose fluorescence is monitored to quantify enzyme activity. |

Determination of Enzyme Kinetic Parameters (e.g., Michaelis-Menten Constants)

Understanding the kinetic properties of an enzyme is fundamental to characterizing its function. The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the reaction rate and the substrate concentration. nih.gov The two key parameters derived from this model are the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.govabcam.com

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme; a lower Kₘ indicates a higher affinity. abcam.com

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. nih.gov

The fluorescence-based assays using this compound are well-suited for determining these kinetic parameters for amine transaminases. nih.gov By measuring the initial reaction rates at various concentrations of the amine donor (while keeping the naphthaldehyde concentration constant and saturating), a saturation curve can be generated. This data can then be fitted to the Michaelis-Menten equation to calculate the Kₘ and Vₘₐₓ for the amine donor. nih.gov This approach provides crucial insights into the enzyme's substrate specificity and catalytic efficiency.

Table 2: Michaelis-Menten Kinetic Parameters

| Parameter | Definition | Significance |

| Vₘₐₓ | The maximum rate of an enzyme-catalyzed reaction at substrate saturation. | Indicates the catalytic potential of the enzyme. |

| Kₘ | The substrate concentration at which the reaction velocity is half of Vₘₐₓ. | Reflects the affinity of the enzyme for its substrate. A low Kₘ suggests high affinity. abcam.com |

| k_cat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Measures the catalytic efficiency of a single enzyme molecule. researchgate.net |

| k_cat_/Kₘ | The specificity constant. | Represents the overall catalytic efficiency of the enzyme, accounting for both substrate binding and turnover. |

Bioimaging Applications at Cellular and Subcellular Levels

The inherent fluorescence of the naphthalene (B1677914) scaffold makes its derivatives, including this compound, excellent candidates for developing probes for bioimaging.

Application of Naphthalene-Based Probes for Living Cell Imaging

Naphthalene-based fluorescent probes are widely used for detecting various analytes and for imaging within living cells. researchgate.netnih.gov A key advantage of these probes is their ability to be chemically modified to tune their photophysical properties. abcam.com Many naphthalene derivatives exhibit good cell-membrane permeability, allowing them to enter living cells and report on the intracellular environment. nih.gov For instance, certain naphthalene-based probes have been designed to detect hydrogen sulfide (H₂S) or glutathione (B108866) (GSH) in living cells, demonstrating their utility in studying cellular processes and disease states like sepsis. nih.govnih.govresearchgate.net These probes often show low cytotoxicity, which is a critical requirement for live-cell imaging applications. researchgate.net The dimethylamino group on the naphthalene ring often plays a crucial role in the probe's fluorescent signaling mechanism, which can be based on processes like intramolecular charge transfer (ICT). abcam.com

Strategies for Enhanced Molecular Imaging

Molecular imaging aims to visualize and quantify biological processes at the molecular and cellular levels within living organisms. cambridgemedchemconsulting.com Enhanced imaging strategies often involve the development of sophisticated probes and multimodal techniques to improve sensitivity, specificity, and spatial resolution. cambridgemedchemconsulting.com

Naphthalene-based fluorophores contribute to these strategies in several ways. Their application in two-photon microscopy (TPM) allows for deeper tissue imaging with reduced phototoxicity compared to conventional fluorescence microscopy. researchgate.netresearchgate.net Furthermore, the core structure can be incorporated into more complex nanoparticles. For example, a triple-modality nanoparticle combining magnetic resonance imaging (MRI), photoacoustic imaging, and Raman imaging was developed to delineate brain tumor margins. While this specific example doesn't use this compound, it illustrates a key strategy: combining the optical properties of a fluorescent molecule with other imaging modalities to create powerful diagnostic tools. The development of such multifunctional probes represents a significant step forward in achieving more accurate and detailed molecular imaging in preclinical and potentially clinical settings.

Research into Antimicrobial Mechanisms and Activity of Derivatives

The core structure of this compound serves as a valuable scaffold for the synthesis of derivatives with significant antimicrobial properties. Research has primarily focused on modifications of this and related structures, such as the creation of Schiff bases and their metal complexes, to enhance biological activity against a range of pathogens. These derivatives have demonstrated notable potential as antibacterial and antifungal agents, operating through various mechanisms of action.

Investigations into Schiff bases derived from aldehydes, including those structurally related to this compound, have shown that the imine or azomethine group (C=N) is crucial for their biological activity. The formation of metal complexes with these Schiff base ligands can further amplify their antimicrobial effects. researchgate.net This enhancement is often attributed to the chelation theory, where the metal ion's polarity is reduced upon complexation, increasing the lipophilicity of the complex. This allows the molecule to penetrate the lipid membrane of microorganisms more effectively, disrupting cellular processes. researchgate.net

Studies on Schiff bases derived from 2-hydroxy-1-naphthaldehyde, a related naphthaldehyde isomer, and their transition metal complexes (Co(II) and Ni(II)) have been tested against bacteria like Staphylococcus aureus and Escherichia coli. The results indicated that the metal complexes exhibited greater antibacterial activity than the Schiff base ligand alone, a finding attributed to the process of chelation. researchgate.net Similarly, Schiff bases derived from 4-dimethylaminobenzaldehyde, an analog, have been complexed with metals such as Ni, Co, Zn, and Pb, showing "marvelous" results against bacteria like Staphylococcus Aureus, Bacillus subtilis, and Escherichia Coli compared to the uncomplexed ligand. researchgate.net

The proposed mechanisms for the antimicrobial action of these and related derivatives are multifaceted:

Inhibition of Cell Division: Some aldehyde derivatives have been found to target FtsZ, a key protein in bacterial cell division. By inhibiting FtsZ, these compounds prevent the formation of the Z-ring, which is essential for bacterial cytokinesis, ultimately leading to cell death. This mechanism has been identified in cinnamaldehyde (B126680) analogs against pathogens like Acinetobacter baumannii. nih.gov

Generation of Reactive Oxygen Species (ROS): Derivatives of 1,4-naphthoquinone (B94277), which share the naphthalene core, are known to exert antimicrobial effects by generating ROS. This redox cycling leads to oxidative stress within the bacterial cell, causing damage to DNA, proteins, and lipids, and ultimately resulting in cell death. nih.govnih.gov

DNA Interaction: The planar aromatic structure of the naphthalene ring allows some derivatives to intercalate with DNA. This interaction can block DNA replication and transcription, thereby inhibiting bacterial growth. mdpi.comnih.gov Benzimidazole derivatives, for example, are known to bind to the minor groove of DNA. nih.gov

Disruption of Biofilms: Certain aldehyde analogs have demonstrated significant anti-biofilm activity against resilient pathogens like Staphylococcus aureus. They can inhibit the formation of biofilms and reduce existing ones by downregulating the expression of genes responsible for adhesion and biofilm structure, such as ica-A, fnb-A, and clf-A. mdpi.com

The antimicrobial efficacy of these derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Detailed Research Findings

Research has yielded specific data on the effectiveness of various derivatives against different microbial strains.

A study on Schiff bases derived from 2-hydroxy naphthaldehyde azo dyes (NS1–NS23) demonstrated broad-spectrum activity. The derivative NS-2 was particularly effective against E. coli, S. enterica, and B. subtilis, with MIC values as low as 1.95 µg/ml for E. coli. nih.gov Several other derivatives in this series, including NS-12, NS-15, NS-21, and NS-23, showed potent antifungal activity against A. fumigatus. nih.gov

In another study, 1,4-naphthoquinone derivatives were synthesized and tested against several bacterial strains. A number of these compounds, specifically 5b, 5c, 5f, 5j, 5q, 5v, and 5y, displayed significant activity against S. aureus, with MIC values ranging from 30–70 μg/mL. Compound 5q was the most potent, with an MIC of 30 μg/mL against S. aureus. nih.gov

The tables below summarize the antimicrobial activity of selected derivatives from various research studies.

| Compound | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| NS-2 | E. coli | 1.95 | nih.gov |

| NS-2 | S. enterica | <3.9 | nih.gov |

| NS-2 | B. subtilis | <3.9 | nih.gov |

| NS-12 | A. fumigatus | <3.9 | nih.gov |

| NS-15 | A. fumigatus | <3.9 | nih.gov |

| NS-21 | A. fumigatus | <3.9 | nih.gov |

| NS-23 | A. fumigatus | <3.9 | nih.gov |

| Compound | MIC (μg/mL) | Reference |

|---|---|---|

| 5b | 70 | nih.gov |

| 5c | 70 | nih.gov |

| 5f | 70 | nih.gov |

| 5j | 70 | nih.gov |

| 5q | 30 | nih.gov |

| 5v | 70 | nih.gov |

| 5y | 70 | nih.gov |

| Compound | Microorganism | Activity/MIC | Reference |

|---|---|---|---|

| 4-bromophenyl-substituted cinnamaldehyde | A. baumannii | MIC 32 μg/mL | nih.gov |

| α-bromo-trans-cinnamaldehyde | S. aureus | MIC 1–5 mg/mL | mdpi.com |

| α-methyl-cinnamic acid | S. aureus | MIC 1–5 mg/mL | mdpi.com |

| 4-dimethylamino cinnamaldehyde | C. albicans | Little to no biofilm inhibitory activity | nih.gov |

Materials Science Applications and Functional Nanomaterials

Design and Synthesis of Stimuli-Responsive Organic Luminescent Materials

Stimuli-responsive luminescent materials, often termed "smart" materials, can alter their fluorescence properties in response to external triggers such as mechanical force, solvent polarity, light, or chemical vapors. 4-Dimethylamino-1-naphthaldehyde serves as a crucial precursor in the synthesis of such materials, primarily through its reactive aldehyde group, which readily participates in condensation reactions to form larger, more complex fluorescent molecules.

A common synthetic strategy involves the reaction of this compound with various amine-containing compounds to form Schiff bases. These Schiff base derivatives often exhibit interesting photophysical phenomena. For instance, researchers have designed and synthesized new organic smart materials by combining dimethylamino naphthalene (B1677914) and cyanostyrene moieties. researchgate.net These fluorescent molecules demonstrate solvatochromic properties, where their emission color shifts with changes in solvent polarity. researchgate.net This behavior is attributed to the intramolecular charge transfer (ICT) character of the molecule, which is stabilized to different extents by solvents of varying polarity. Furthermore, these materials have been shown to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation in the solid state or in poor solvents. researchgate.net

Another approach involves incorporating the 4-(dimethylamino)naphthalene structure into more complex systems like 1,8-naphthalimides. By functionalizing an amino-containing 1,8-naphthalimide (B145957) with a similar aldehyde, 4-diethylaminobenzaldehyde, scientists have created multi-stimuli-responsive materials. nih.gov These materials show changes in fluorescence in response to mechanical grinding (mechanofluorochromism) and exposure to acid/base vapors (chemochromism). nih.gov The distinct emission differences in these systems can be attributed to processes like excited-state intramolecular proton transfer (ESIPT) that become possible in the aggregated state. nih.gov

The general synthesis for these types of materials often involves a straightforward condensation reaction, as shown in the synthesis of Schiff base compounds. nih.gov

Table 1: Photophysical Properties of a Dimethylamino Naphthalene-Cyanostyrene Derivative

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|

| n-Hexane | 398 | 495 | 97 |

| Toluene | 408 | 516 | 108 |

| Dichloromethane | 416 | 554 | 138 |

| Tetrahydrofuran | 410 | 558 | 148 |

| Acetonitrile | 412 | 592 | 180 |

| Methanol | 410 | 603 | 193 |

This table presents hypothetical data based on typical solvatochromic shifts observed in similar systems described in the literature. researchgate.net

Potential in Optoelectronic Devices and Advanced Security Technologies

The tunable and responsive luminescence of materials derived from this compound makes them highly attractive for applications in optoelectronics and security technologies. researchgate.net The ability to control light emission through external stimuli is a foundational principle for various advanced devices.

In the realm of optoelectronics, derivatives of 4-substituted 1,8-naphthalimide have been successfully applied in organic light-emitting diodes (OLEDs), organic solar cells, and memory devices. researchgate.netrsc.org These molecules often possess good charge-transporting capabilities, which are essential for efficient device performance. researchgate.net Naphthalene diimide (NDI) derivatives, which are electron-accepting counterparts, are also being explored as self-assembled electron-selective contacts in quantum dot LEDs (QLEDs), demonstrating the versatility of the naphthalene core in electronic applications. researchgate.net

The most immediate and practical applications for these stimuli-responsive materials are in advanced security and anti-counterfeiting technologies. Materials that change color or fluorescence under specific conditions (e.g., mechanical stress, specific solvents, or UV light) are ideal for creating security inks and papers. researchgate.net For example, a material based on dimethylamino naphthalene has been shown to act as a pigment in anticounterfeiting ink, where a printed pattern can be reversibly changed under ambient conditions. researchgate.net Similarly, photoluminescent inks that respond to thermal stimuli have been developed from related naphthalene derivatives, offering a new class of smart materials for printable photonic devices and sensors. sciltp.com These inks can be applied to various substrates, including glass and paper, and their light-emitting properties can be switched on or off with temperature changes. sciltp.com

Table 2: Applications of Naphthalene-Based Luminescent Materials

| Application Area | Specific Use | Underlying Property |

|---|---|---|

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, Charge Transport |

| Organic Solar Cells (OSCs) | Photoelectric Conversion | |

| Quantum Dot LEDs (QLEDs) | Electron-Selective Contacts | |

| Security Technologies | Anti-counterfeiting Inks | Mechanochromism, Chemochromism |

| Security Papers | Stimuli-Responsive Fluorescence | |

| Smart Sensors | Solvatochromism, Thermo-responsiveness |

This table summarizes potential applications based on findings for related naphthalimide and naphthalene derivatives. researchgate.netresearchgate.netrsc.orgresearchgate.netsciltp.com

Development of Solid-State Fluorescent Materials based on Derivatives

While many organic fluorophores are highly emissive in dilute solutions, their fluorescence often quenches in the solid state due to aggregation-caused quenching (ACQ). Overcoming this is a significant challenge in materials science. Derivatives of this compound are instrumental in developing materials that remain highly fluorescent in the solid state.

This is often achieved through molecular design that either encourages aggregation-induced emission (AIE) or modifies the crystal packing to prevent fluorescence quenching. For example, the synthesis of 2-diethylaminocinchomeronic dinitriles has led to compounds that are fluorescent in both solution and the solid state. rsc.org The introduction of bulky groups or specific substituents, such as methoxy (B1213986) groups, can influence the intermolecular interactions in the crystal lattice, leading to enhanced solid-state emission with high quantum yields. rsc.org

The fluorescence properties in the solid state are highly dependent on the molecular packing. Different crystalline forms (polymorphs) of the same compound can exhibit vastly different emission colors and efficiencies. This principle is the basis for mechanofluorochromism, where grinding or shearing a solid powder disrupts the crystal packing, leading to a change in its fluorescence. This process is often reversible by heating or exposing the material to solvent vapors, which allows the molecules to rearrange back to their original, more stable crystalline state.

Research on various naphthalimide derivatives confirms their potential as efficient solid-state emitters. rsc.org 4,5-bis(diarylamino)phthalimides, for example, have been reported to exhibit efficient solid-state emission, with colors ranging from blue to orange depending on the electron-donating ability of the substituents. sigmaaldrich.com The photo-excitation in these molecules involves an intramolecular charge transfer from the amino groups to the electron-deficient core, a mechanism central to the behavior of this compound derivatives. sigmaaldrich.com

Integration into Hybrid Materials and Composites

To harness the unique properties of this compound derivatives for practical applications, they are often integrated into larger material systems like hybrid materials and polymer composites. This integration combines the specific functionality of the organic molecule (e.g., responsive fluorescence) with the processability and structural integrity of a host matrix.

One common approach is to incorporate these fluorescent dyes into polymer films. For example, 4,5-diaminophthalimides dispersed in a thin film of poly(methyl methacrylate) (PMMA) retain their high fluorescence quantum yields. sigmaaldrich.com Such composites can be used to create functional coatings, optical sensors, or large-area luminescent surfaces. The polymerization of naphthalimide derivatives that contain a polymerizable group can also result in copolymers that exhibit strong fluorescence, providing a method for creating inherently luminescent polymers. rsc.org

The concept extends to the creation of more complex hybrid materials. For instance, stimuli-responsive molecules can be incorporated into hydrogel networks or other soft materials. rsc.org These hybrid systems can respond to multiple stimuli, such as pH and redox potential, by combining different responsive precursors. rsc.org While often explored for biomedical applications, the fundamental principles of creating these multi-responsive hybrid materials are broadly applicable. By integrating a this compound-based sensor molecule into a polymer matrix, one could create a composite material that visually reports on changes in its environment through a change in color or fluorescence. This opens up possibilities for applications in environmental monitoring, smart packaging, and diagnostics.

Future Research Directions and Translational Potential

Rational Design Principles for Enhanced Selectivity and Sensitivity

The future development of DMAN-based probes will heavily rely on rational design principles to achieve superior selectivity and sensitivity for specific analytes. This involves a deep understanding of structure-property relationships, where targeted modifications to the DMAN core can fine-tune its recognition and signaling capabilities. Key strategies will include:

Modulating the Dimethylamino Group: The electron-donating dimethylamino group is crucial to the compound's fluorescent properties. Altering the substitution on the nitrogen atom can influence the intramolecular charge transfer (ICT) process, leading to shifts in emission wavelengths and quantum yields. Introducing sterically hindered groups or incorporating the nitrogen into a heterocyclic ring can enhance selectivity by controlling the binding orientation with target molecules.

Functionalization of the Naphthalene (B1677914) Ring: The aromatic naphthalene ring offers multiple sites for substitution. Introducing specific functional groups can create tailored binding pockets for analytes of interest. For example, incorporating crown ethers or calixarenes could lead to selective recognition of metal ions, while peptide or nucleic acid fragments could enable the targeting of specific biomolecules.

Modification of the Aldehyde Group: The aldehyde functionality is a key reactive site for forming Schiff bases with primary amines. Designing derivatives with alternative reactive groups, such as isothiocyanates or activated esters, could expand the range of detectable analytes and improve reaction kinetics for specific applications.

Development of Advanced Multianalyte Sensing Platforms

The intrinsic fluorescence of DMAN and its derivatives makes them ideal candidates for the development of multianalyte sensing platforms. These platforms would enable the simultaneous detection of multiple analytes in a single sample, offering significant advantages in terms of speed, cost, and sample volume. Future research in this area will likely focus on: